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Compound of Interest

Compound Name: Disperse blue 165

Cat. No.: B1295748 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical framework for the

characterization of a novel chemical entity with the molecular formula C20H19N7O3. Given the

elemental composition, which is rich in nitrogen and suggests a high degree of unsaturation,

the compound is likely a complex heterocyclic molecule with potential applications in medicinal

chemistry, particularly in areas such as oncology or virology where nitrogen-containing

scaffolds are prevalent. This guide outlines a systematic approach to its structural elucidation,

physicochemical characterization, and initial biological screening. Detailed experimental

protocols and data presentation formats are provided to ensure robust and reproducible

analysis.

Hypothetical Structure and Rationale
For the purpose of this guide, we will consider a hypothetical structure for C20H19N7O3,

tentatively named Gemini-201973. The proposed structure contains a purine core, a common

scaffold in kinase inhibitors, linked to a substituted aromatic system. This structure is consistent

with the molecular formula and provides a plausible basis for the subsequent analytical and

biological testing strategies.

Hypothetical Structure of Gemini-201973: (A specific chemical structure cannot be definitively

assigned without experimental data. The following is a representative example for illustrative

purposes.)
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A purine-based structure is hypothesized due to the high nitrogen-to-carbon ratio. The

remaining atoms could form various substituted aromatic and aliphatic groups, influencing

solubility, cell permeability, and target binding.

Physicochemical and Structural Characterization
A thorough characterization is essential to confirm the identity, purity, and key properties of the

synthesized compound.

Data Presentation: Physicochemical Properties
All quantitative data should be systematically recorded.

Property Experimental Value Method

Molecular Formula C20H19N7O3 HRMS

Molecular Weight 417.42 g/mol Calculated

Appearance - Visual Inspection

Purity >95% HPLC, qNMR

Melting Point - DSC

Aqueous Solubility - Nephelometry

LogP / LogD (pH 7.4) - Shake-flask method

pKa - Potentiometric

Experimental Protocols
Protocol 2.2.1: High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer.

Ionization: Use electrospray ionization (ESI) in both positive and negative modes.
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Analysis: Acquire data over a mass range of m/z 100-1000. The accurate mass

measurement should be within 5 ppm of the calculated theoretical mass for the protonated

([M+H]+) or deprotonated ([M-H]-) species.

Protocol 2.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent

(e.g., DMSO-d6 or CDCl3).

1H NMR: Acquire a proton spectrum to determine the number and types of hydrogen atoms.

13C NMR: Acquire a carbon spectrum to identify the carbon skeleton.

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish

connectivity between protons and carbons, confirming the overall structure.

Protocol 2.2.3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

For example, start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then

return to initial conditions.

Flow Rate: 1.0 mL/min.

Detection: Use a UV detector at multiple wavelengths (e.g., 214 nm, 254 nm, and 280 nm) to

ensure detection of all components. Purity is determined by the area percentage of the main

peak.

In Vitro Biological Evaluation
Given the nitrogen-rich heterocyclic nature of C20H19N7O3, a primary screening cascade

targeting protein kinases is a logical starting point.

Data Presentation: Kinase Inhibition Profile
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Kinase Target IC50 (nM) Assay Type

EGFR - Biochemical

VEGFR2 - Biochemical

SRC - Biochemical

CDK2 - Biochemical

ABL1 - Biochemical

Data Presentation: Cell-Based Assay
Cell Line Assay Type IC50 (µM)

A549 Cytotoxicity (MTT) -

HCT116 Cytotoxicity (MTT) -

MCF7 Cytotoxicity (MTT) -

HEK293 Cytotoxicity (MTT) -

Experimental Protocols
Protocol 3.3.1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate (e.g., a generic

peptide), and ATP at its Km concentration.

Compound Addition: Add the test compound (Gemini-201973) at various concentrations

(e.g., 10-point serial dilution from 10 µM to 0.5 nM).

Incubation: Incubate the reaction at 30°C for 1 hour.

Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the

remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is

then measured via a luciferase/luciferin reaction. Luminescence is inversely proportional to

kinase activity.
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Data Analysis: Plot the percentage of inhibition against the compound concentration and fit

the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.3.2: Cell Viability (MTT) Assay

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000

cells per well and allow them to adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of the test compound

for 72 hours.

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to

purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the

formazan crystals.

Measurement: Read the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control

and determine the IC50 value.

Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the characterization and initial

screening of Gemini-201973.
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Synthesis & Purification
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Purification (Chromatography)
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Workflow for compound characterization.

Hypothetical Signaling Pathway
If Gemini-201973 is found to be an inhibitor of a receptor tyrosine kinase (RTK), such as

EGFR, it would modulate downstream signaling pathways like the MAPK/ERK pathway.
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Hypothetical inhibition of an RTK signaling pathway.
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To cite this document: BenchChem. [Technical Guide for the Analysis of a Novel Heterocyclic
Compound: C20H19N7O3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295748#molecular-formula-c20h19n7o3-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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